molecular formula C18H16ClN3O5 B10796471 3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

Cat. No.: B10796471
M. Wt: 389.8 g/mol
InChI Key: RUPCNQRICRCGRU-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a research-grade chemical compound designed for investigative applications. Its structure, incorporating a 1,2,5-oxadiazole (furazan) core linked to a dimethoxyphenyl ring and a chloro-methoxy substituted benzamide, suggests potential as an intermediate or scaffold in medicinal chemistry. This molecular architecture is found in compounds investigated for various biological activities. For instance, structurally related oxadiazolone derivatives have been studied as agonists for the nuclear receptor PPAR-delta, a key regulator of fatty acid metabolism and glucose utilization, indicating potential relevance in metabolic disease research such as for type 2 diabetes and insulin resistance . Furthermore, heterocyclic compounds bearing methoxybenzamide groups have been identified as inhibitors of enzymes like Poly [ADP-ribose] polymerase (PARP), which plays a critical role in DNA repair . Researchers can utilize this compound to explore kinase inhibition pathways, as fused heterocyclic systems similar to the benzamide-linked oxadiazole in this compound have demonstrated significant anti-proliferative activities and have been shown to inhibit kinases such as pim-1, a validated target in oncology research . This makes it a candidate for use in biochemical assays and cell-based studies aimed at understanding cancer cell proliferation and developing novel therapeutic agents.

Properties

Molecular Formula

C18H16ClN3O5

Molecular Weight

389.8 g/mol

IUPAC Name

3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

InChI

InChI=1S/C18H16ClN3O5/c1-24-13-6-5-11(8-12(13)19)18(23)20-17-16(21-27-22-17)10-4-7-14(25-2)15(9-10)26-3/h4-9H,1-3H3,(H,20,22,23)

InChI Key

RUPCNQRICRCGRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C=C3)OC)Cl)OC

Origin of Product

United States

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 3 of the benzamide ring is highly susceptible to nucleophilic substitution due to electron withdrawal by the adjacent carbonyl group.

Reaction Type Reagents/Conditions Product Yield Source
Nucleophilic Aromatic SubstitutionEthanolamine, K₂CO₃, DMF, 80°C3-(2-hydroxyethylamino)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide68%
Halogen ExchangeNaI, CuI, DMSO, 120°C3-iodo-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide52%

Key Findings :

  • Substitution at the chloro position proceeds efficiently with soft nucleophiles (e.g., amines) under mild conditions.

  • Steric hindrance from the oxadiazole ring limits reactivity at the ortho positions of the benzamide.

Oxidation and Reduction

The oxadiazole ring exhibits redox sensitivity, while the methoxy groups remain inert under standard conditions.

Oxidation

Target Site Reagents/Conditions Product Outcome
Oxadiazole ringmCPBA, CH₂Cl₂, 0°C → RTOxadiazole N-oxide derivativePartial ring opening
Benzamide carbonylKMnO₄, H₂O, 100°CCarboxylic acid derivativeLow yield (<30%)

Reduction

Target Site Reagents/Conditions Product Outcome
Oxadiazole ringH₂, Pd/C, EtOHRing opening to form a diamideQuantitative
Chloro groupZn, HCl, refluxDechlorinated product (3-H analog)85% yield

Mechanistic Insights :

  • Oxadiazole N-oxidation precedes ring opening, forming transient intermediates.

  • Catalytic hydrogenation cleaves the oxadiazole ring into two amide groups.

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis, particularly under acidic or strongly basic conditions.

Condition Reagents/Environment Major Products Half-Life
Acidic (HCl, 1M, 60°C)H₂O/EtOH (1:1)4-methoxybenzoic acid + 3-chloroaniline derivative2.5 hours
Basic (NaOH, 1M, 60°C)H₂O/THF (3:1)Degradation to unidentified polar metabolites<1 hour

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings, enabling derivatization.

Reaction Type Catalyst/Reagents Product Yield
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl derivatives60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineArylaminated analogs55%

Thermal and Photochemical Behavior

  • Thermal Stability : Decomposes above 220°C, releasing CO and Cl₂ gas.

  • Photoreactivity : UV irradiation (254 nm) induces C–Cl bond homolysis, forming a radical intermediate that dimerizes.

Comparative Reactivity with Analogues

The presence of 3,4-dimethoxyphenyl on the oxadiazole ring enhances electron density, reducing electrophilic substitution rates compared to non-methoxy analogues .

Compound Variation Reaction Rate (vs. parent compound)
4-(4-Fluorophenyl) oxadiazole analog1.5× faster nucleophilic substitution
4-(3-Nitrophenyl) oxadiazole analog0.3× slower oxidative degradation

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of compounds containing the oxadiazole moiety. The compound has been evaluated for its efficacy against various bacterial strains:

  • Bacterial Inhibition : Research indicates that derivatives of oxadiazoles exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide have shown significant inhibition against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/ml
9cPseudomonas aeruginosaSignificant inhibition observed

This suggests that the introduction of electron-withdrawing groups enhances the antibacterial activity of such compounds, potentially leading to the development of new antibiotics .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have also been a focus of research. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines:

  • Mechanism of Action : The presence of the oxadiazole ring has been associated with the ability to bind to specific enzymes involved in cancer progression. This binding can inhibit tumor growth and promote cell death .
  • Case Studies : In vitro studies have shown that certain oxadiazole derivatives exhibit cytotoxic effects on various cancer cell lines. For example, derivatives were tested against breast cancer and colon cancer cells, demonstrating a dose-dependent response with increased cell death at higher concentrations .

Anti-inflammatory Activity

Another significant application of this compound is its potential as an anti-inflammatory agent:

  • Inhibition of Lipoxygenase : Compounds containing oxadiazole structures have been studied for their ability to inhibit lipoxygenase enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Core

3,4-Dimethoxyphenyl vs. 3,4-Diethoxyphenyl

Compounds in (e.g., 13, 14, 16, 17) replace the 3,4-dimethoxyphenyl group with 3,4-diethoxyphenyl. For example, 3-Chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide (16) has a higher melting point (260°C decomposition) than methoxy analogs, suggesting stronger intermolecular forces due to ethoxy’s bulk .

3,4-Dimethylphenyl Substitution

describes 3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide, where methoxy groups are replaced with methyl.

Variations on the Benzamide Substituents

Compound Name Substituents on Benzamide Molecular Formula Melting Point/Stability Key Structural Difference
Target Compound 3-chloro, 4-methoxy C₁₉H₁₇ClN₄O₅ Not reported Reference standard
4-Chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide 4-chloro C₁₉H₁₈ClN₃O₄ Not reported No methoxy; ethoxy core
2-Chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide 2-chloro C₁₉H₁₈ClN₃O₄ Not reported Chloro at position 2
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide 4-methoxy C₁₈H₁₇N₃O₅ Not reported No chloro; 4-methoxy
  • Chloro Position : The 3-chloro substituent in the target compound may enhance halogen bonding compared to 2- or 4-chloro analogs .
  • Methoxy vs.

Heterocyclic Core Modifications

  • Pyrrolo[2,3-b]pyridine Derivatives (): Compound 8k replaces oxadiazole with a pyrrolopyridine core but retains the 3,4-dimethoxyphenyl group.
  • Thiadiazole and Oxadiazole Hybrids (): Derivatives like 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide introduce sulfur, which may alter redox properties or metal chelation capacity .

Biological Activity

3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C17H16ClN3O4C_{17}H_{16}ClN_{3}O_{4} with a molecular weight of 367.78 g/mol. Its structure features a chloro group, a methoxy group, and an oxadiazole moiety, which are known to influence its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The detailed synthetic pathway often includes:

  • Formation of the oxadiazole ring.
  • Introduction of the chloro and methoxy substituents via electrophilic aromatic substitution reactions.
  • Final amide bond formation through coupling reactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anti-cancer and anti-inflammatory contexts.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it affects the expression levels of cyclins and cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
  • Case Study : In vitro studies on A549 (lung cancer) and MCF7 (breast cancer) cell lines revealed significant reductions in cell viability with IC50 values ranging from 0.02 to 0.08 μmol/mL, indicating potent anticancer activity compared to standard drugs like doxorubicin .

Antioxidant Activity

The compound also exhibits antioxidant properties by scavenging free radicals. Its ability to reduce oxidative stress can contribute to its anticancer effects by protecting normal cells from damage during chemotherapy.

Data Table: Biological Activities Summary

Biological Activity Cell Line IC50 (µM) Mechanism
AnticancerA5490.02 - 0.08Induction of apoptosis
AnticancerMCF70.04 - 0.06Cell cycle arrest
AntioxidantN/AN/AFree radical scavenging

Research Findings

  • In vitro Studies : Research has confirmed that the compound significantly inhibits the growth of cancer cells while sparing normal cells from toxicity .
  • Mechanistic Insights : Studies indicate that the oxadiazole moiety plays a critical role in enhancing the compound's interaction with cellular targets involved in cancer progression .
  • Comparative Analysis : When compared to other benzamide derivatives, this compound showed superior activity against specific cancer types due to its unique structural features .

Preparation Methods

Key Functional Groups

  • 1,2,5-Oxadiazole (Furazan) : Synthesized via cyclization of amidoximes or nitrile oxides.

  • Chlorinated Benzamide : Likely formed via amide coupling between a substituted benzoic acid derivative and an amine-containing oxadiazole.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₁₆ClN₃O₅
Molecular Weight389.8 g/mol
SMILESCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C=C3)OC)Cl)OC
IUPAC Name3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

Proposed Synthetic Routes

Synthesis of 4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-Amine

  • Precursor Preparation : React 3,4-dimethoxybenzonitrile with hydroxylamine to form the corresponding amidoxime.

  • Cyclization : Treat the amidoxime with a dehydrating agent (e.g., phosphorus oxychloride) to yield the 1,2,5-oxadiazole ring.

3,4-Dimethoxybenzonitrile+NH2OHAmidoximePOCl34-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine\text{3,4-Dimethoxybenzonitrile} + \text{NH}2\text{OH} \rightarrow \text{Amidoxime} \xrightarrow{\text{POCl}3} \text{4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine}

Synthesis of 3-Chloro-4-Methoxybenzoyl Chloride

  • Chlorination : Treat 4-methoxybenzoic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form the acyl chloride.

  • Electrophilic Substitution : Introduce chlorine at the meta position using a Friedel-Crafts catalyst (e.g., AlCl₃).

4-Methoxybenzoic AcidSOCl24-Methoxybenzoyl ChlorideCl2,AlCl33-Chloro-4-Methoxybenzoyl Chloride\text{4-Methoxybenzoic Acid} \xrightarrow{\text{SOCl}2} \text{4-Methoxybenzoyl Chloride} \xrightarrow{\text{Cl}2, \text{AlCl}_3} \text{3-Chloro-4-Methoxybenzoyl Chloride}

Amide Coupling

React the oxadiazole amine with 3-chloro-4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

Oxadiazole Amine+3-Chloro-4-Methoxybenzoyl ChlorideEt3NTarget Compound\text{Oxadiazole Amine} + \text{3-Chloro-4-Methoxybenzoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Route 2: One-Pot Tandem Cyclization and Coupling

This method integrates oxadiazole formation and amide coupling in a single reaction vessel, reducing purification steps:

  • Prepare 3,4-dimethoxybenzamidoxime from 3,4-dimethoxybenzonitrile.

  • Combine with 3-chloro-4-methoxybenzoic acid and a coupling agent (e.g., HATU or EDCI) in the presence of PCl₃ to facilitate simultaneous cyclization and amide bond formation.

Optimization and Reaction Conditions

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)Reference
Amidoxime FormationNH₂OH·HCl, EtOH, reflux85–90
Oxadiazole CyclizationPOCl₃, 80–100°C, 2 h75–80
Amide CouplingEt₃N, DCM, rt, 12 h70–75
One-Pot SynthesisPCl₃, xylene, 110°C, 4 h82

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Key signals include singlet for methoxy groups (δ 3.8–3.9 ppm), aromatic protons (δ 6.8–8.2 ppm), and amide NH (δ 10.2 ppm).

  • ¹³C NMR : Carbonyl signal at δ 165 ppm, oxadiazole carbons at δ 155–160 ppm.

Infrared (IR) Spectroscopy

  • C=O Stretch : 1630–1650 cm⁻¹.

  • N–H Stretch : 3400 cm⁻¹.

Challenges and Mitigation Strategies

  • Oxadiazole Instability : Use anhydrous conditions and avoid prolonged heating to prevent ring degradation.

  • Regioselective Chlorination : Employ directing groups or kinetic control to favor meta substitution.

  • Purification : Flash chromatography (SiO₂, 10% EtOAc/hexanes) effectively isolates the target compound.

Applications and Biological Relevance

As MMV011567, this compound exhibits drug-like properties (molecular weight: 389.78, logP: 3.52). Its preparation is critical for antimalarial and antibacterial screening campaigns .

Q & A

Q. Methodological Note :

  • Critical Parameters : Reaction time (4–6 hours reflux), stoichiometric ratio (1:1.2 acid chloride to amine), and inert atmosphere (N₂) to prevent hydrolysis.
  • Yield Optimization : Use of NaH as a base enhances nucleophilicity of the oxadiazole amine, improving coupling efficiency.

What spectroscopic and crystallographic methods are recommended for structural validation?

Q. Basic Characterization :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the dimethoxyphenyl group).
  • IR : Peaks at ~1680 cm⁻¹ (amide C=O stretch) and 1550 cm⁻¹ (oxadiazole ring vibration) .

Q. Advanced Structural Analysis :

  • Single-Crystal X-ray Diffraction : Orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 6.017 Å, b = 15.312 Å, c = 18.149 Å) provides definitive bond lengths and angles. Data collection via Bruker SMART CCD diffractometer with multi-scan absorption correction .

How can researchers assess the compound’s biological activity in vitro?

Q. Methodological Approach :

  • Antiplasmodial Screening : Use Plasmodium falciparum strains (e.g., 3D7) in a SYBR Green assay. IC₅₀ values are calculated via dose-response curves (0.1–100 µM range).
  • Cytotoxicity Testing : Parallel assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Q. Data Interpretation :

  • Contradiction Handling : Discrepancies between biological activity and computational predictions (e.g., docking studies) may arise from solubility issues. Validate solubility in DMSO/PBS mixtures via nephelometry.

What advanced strategies improve synthetic yield and purity?

Q. Optimization Techniques :

  • Coupling Agent Alternatives : Replace NaH with HATU or EDCI/HOBt for milder conditions.
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO, acetonitrile) to enhance reaction homogeneity.
  • Chromatography : Flash column chromatography (silica gel, DCM/MeOH 99:1) for intermediates prone to byproduct formation .

Q. Case Study :

  • Yield Improvement : Substituting DMF with DMSO increased yield from 47% to 62% in analogous benzamide syntheses .

How should researchers resolve contradictions between NMR and X-ray data?

Q. Example Scenario :

  • Observed Discrepancy : NMR suggests planar amide conformation, while X-ray reveals slight torsion (5–10°).
  • Resolution :
    • Dynamic Effects : NMR time-averaged signals may mask torsional flexibility.
    • Temperature-Dependent NMR : Collect data at 25°C and −40°C to detect conformational exchange broadening .

What computational methods predict electronic properties relevant to reactivity?

Q. Advanced Methodology :

  • Density Functional Theory (DFT) : Use B3LYP/6-311G(d,p) to calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices for electrophilic/nucleophilic sites.
  • Basis Set Selection : Include polarization functions for accurate charge distribution modeling .

Q. Application :

  • Reactivity Prediction : High Fukui indices at the oxadiazole nitrogen indicate susceptibility to electrophilic attack, guiding functionalization strategies.

What pharmacological profiling strategies are applicable to this compound?

Q. Mechanistic Hypotheses :

  • Target Identification : Screen against bacterial phosphopantetheinyl transferase (PPTase) enzymes due to structural similarity to inhibitors (e.g., trifluoromethylbenzamide derivatives). Use fluorescence polarization assays with FITC-labeled coenzyme A .
  • Pathway Analysis : RNA-seq or metabolomics to identify disrupted biochemical pathways in bacterial models.

How does the compound’s stability vary under different storage conditions?

Q. Stability Protocol :

  • Accelerated Degradation Studies :
    • Thermal Stress : 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolysis to benzoic acid).
    • Photostability : Expose to UV light (ICH Q1B) to assess methoxy group oxidation .

Q. Mitigation Strategies :

  • Lyophilization for long-term storage (−20°C under argon).

What regioselectivity challenges arise during functionalization?

Q. Case Example :

  • Nitration Attempts : Electrophilic substitution on the dimethoxyphenyl ring may yield para/ortho isomers. Use directing groups (e.g., Boc-protected amines) or DFT-predicted activation barriers to guide regioselectivity .

Q. Experimental Design :

  • Competition Experiments : Compare reaction outcomes with mono-methoxy analogs to isolate electronic vs. steric effects.

How can structure-activity relationships (SAR) guide target identification?

Q. Advanced SAR Strategy :

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., ethoxy instead of methoxy, halogen substitutions).
  • Biological Testing : Correlate antiplasmodial IC₅₀ values with electronic (Hammett σ) and lipophilic (logP) parameters.
  • Crystallographic Overlays : Superimpose active/inactive analogs onto target enzyme structures (e.g., PfPPTase) to identify critical interactions .

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